2,3,4,4-Tetrafluorocyclobut-2-en-1-one
Overview
Description
2,3,4,4-Tetrafluorocyclobut-2-en-1-one is a fluorinated organic compound characterized by the presence of four fluorine atoms attached to a cyclobutene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4-Tetrafluorocyclobut-2-en-1-one typically involves the fluorination of cyclobutene derivatives. One common method is the reaction of cyclobutene with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,4-Tetrafluorocyclobut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated cyclobutanones.
Reduction: Reduction reactions can convert the compound into fluorinated cyclobutanes.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Fluorinated cyclobutanones.
Reduction: Fluorinated cyclobutanes.
Substitution: Various substituted cyclobutene derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4,4-Tetrafluorocyclobut-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,3,4,4-Tetrafluorocyclobut-2-en-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluorocyclobutane: Another fluorinated cyclobutane derivative with similar structural features.
2,2,4,4-Tetrafluorocyclobutanone: A fluorinated cyclobutanone with different fluorination patterns.
Uniqueness
2,3,4,4-Tetrafluorocyclobut-2-en-1-one is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications where other fluorinated cyclobutanes may not be suitable.
Properties
IUPAC Name |
2,3,4,4-tetrafluorocyclobut-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F4O/c5-1-2(6)4(7,8)3(1)9 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPSKAWHQBLRHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C1=O)(F)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505084 | |
Record name | 2,3,4,4-Tetrafluorocyclobut-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60838-92-8 | |
Record name | 2,3,4,4-Tetrafluorocyclobut-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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